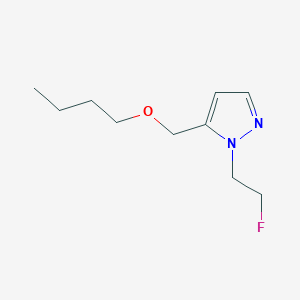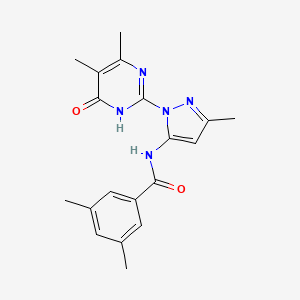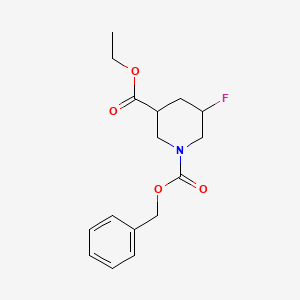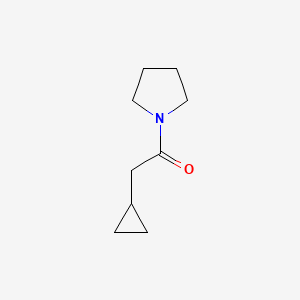
5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in the cells. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been found to disrupt the cell membrane of bacteria and fungi, leading to their death. Moreover, it has been shown to scavenge free radicals and prevent oxidative stress-induced damage to neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane. Moreover, it has been demonstrated to protect against oxidative stress-induced neuronal damage by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole in lab experiments is its diverse biological activities. It can be used in various assays to study its anticancer, antimicrobial, and neuroprotective effects. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. For instance, it can be further investigated for its anticancer activity, with a focus on its mechanism of action and potential use in combination therapies. Additionally, it can be studied for its potential use as an antimicrobial agent, with a focus on its efficacy against drug-resistant strains of bacteria and fungi. Moreover, it can be investigated for its neuroprotective effects, with a focus on its potential use in the treatment of neurodegenerative diseases. Furthermore, it can be studied for its potential use in the development of novel drugs with diverse biological activities.
Méthodes De Synthèse
The synthesis of 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole involves the reaction of 2-fluoroethyl hydrazine with 4-(butoxymethyl)benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrazole ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has potential applications in various fields of scientific research. It has been studied for its anticancer activity, as it has been shown to inhibit the proliferation of cancer cells. Additionally, it has been investigated for its antimicrobial activity, as it has been found to exhibit potent antibacterial and antifungal properties. Furthermore, it has been studied for its neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
5-(butoxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c1-2-3-8-14-9-10-4-6-12-13(10)7-5-11/h4,6H,2-3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDPNARPABOKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2731251.png)
![1-[(1R)-1-azidopropyl]-4-fluorobenzene](/img/structure/B2731253.png)

![1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2731255.png)
![2-[1-[(1-Methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2731256.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2731257.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2731258.png)


![2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B2731265.png)

![6-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2731271.png)